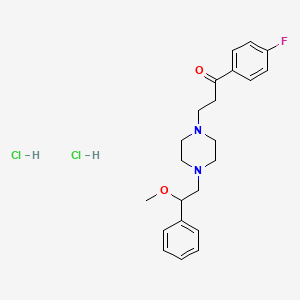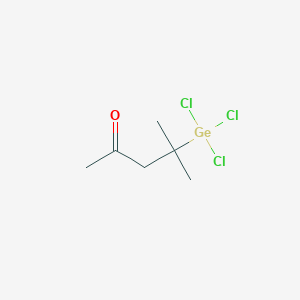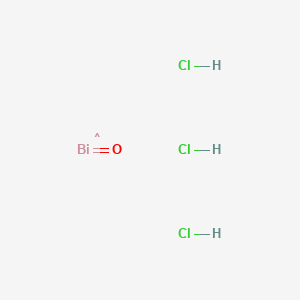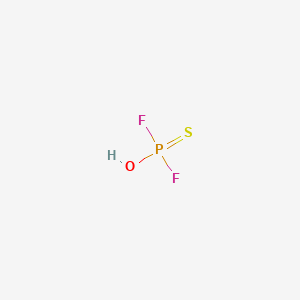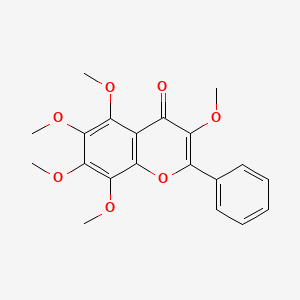
Carbonyl diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyl diiodide, also known as diiodomethanone, is an organoiodine compound with the chemical formula CI₂O. It is a colorless to pale yellow crystalline solid that is highly reactive and used in various chemical reactions. The compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Carbonyl diiodide can be synthesized through the reaction of carbon monoxide with iodine in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction between carbon monoxide and iodine at elevated temperatures and pressures. The reaction can be represented as follows:
CO+I2→CI2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to its high reactivity and the challenges associated with handling and storage. advancements in chemical engineering and safety protocols have made it possible to produce and utilize this compound on a larger scale for specific applications.
化学反应分析
Types of Reactions: Carbonyl diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and iodine.
Reduction: It can be reduced to form carbon monoxide and hydrogen iodide.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound.
Substitution Reagents: Nucleophiles such as amines or alcohols can react with this compound to form substituted products.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and iodine (I₂).
Reduction: Carbon monoxide (CO) and hydrogen iodide (HI).
Substitution: Various substituted carbonyl compounds depending on the nucleophile used.
科学研究应用
Carbonyl diiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of iodine atoms into organic molecules. It is also used in the synthesis of complex organic compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which carbonyl diiodide exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile, accepting electrons from nucleophiles, leading to the formation of new chemical bonds. Its reactivity is primarily due to the presence of the highly electronegative iodine atoms, which make the carbon atom in the carbonyl group highly electrophilic.
相似化合物的比较
Carbonyl Dichloride (Phosgene): Similar in structure but contains chlorine atoms instead of iodine.
Carbonyl Dibromide: Contains bromine atoms instead of iodine.
Carbonyl Difluoride: Contains fluorine atoms instead of iodine.
Comparison: Carbonyl diiodide is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorine, bromine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction mechanisms and products.
属性
CAS 编号 |
13353-01-0 |
|---|---|
分子式 |
CI2O |
分子量 |
281.819 g/mol |
IUPAC 名称 |
carbonyl diiodide |
InChI |
InChI=1S/CI2O/c2-1(3)4 |
InChI 键 |
RVIQSSNDHKQZHH-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
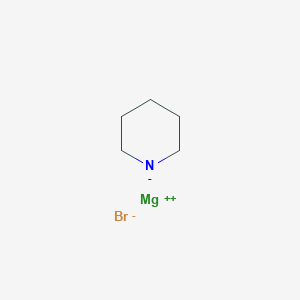

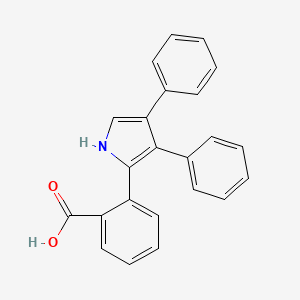
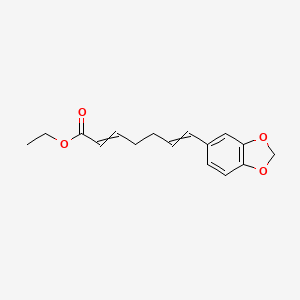
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
